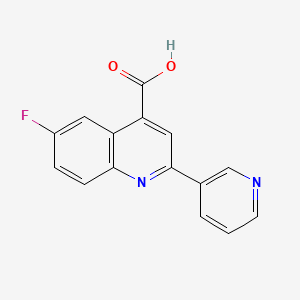

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

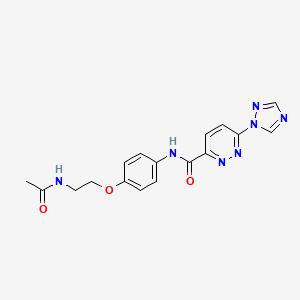

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, also known as FPQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This molecule belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.

Aplicaciones Científicas De Investigación

Gene Editing

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid has potential applications in gene editing, where it may be used as a biochemical tool for proteomics research . Its properties could be harnessed to modify proteins or peptides during the study of gene expression and regulation.

Proteomics Research

In proteomics, this compound can be utilized for studying protein interactions and function. It may serve as a reagent in mass spectrometry or as a standard in quantitative proteomics to measure enzyme activities .

Cell Line Treatment

The compound has been used in agarose gel electrophoresis for the treatment of chromosomal DNA in various cell lines, such as MCF-7 and HEK-293 . This suggests its role in studying cell line behaviors and treatments.

Pharmacology

In pharmacological research, derivatives of quinoline-4-carboxylic acid, which include the 6-fluoro-2-(pyridin-3-yl) variant, have shown promise as potent topoisomerase II inhibitors. These inhibitors are crucial in cancer therapy as they prevent the replication of DNA in cancer cells .

Pyrimidine Biosynthesis Inhibition

An analogue of 4-quinolinecarboxylic acid, brequinar sodium, has been used to inhibit dihydroorotate dehydrogenase, which is involved in the de novo biosynthesis of pyrimidine . This indicates that 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid could be explored for similar inhibitory effects in metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, the compound could be a precursor or an intermediate in the synthesis of various drugs. Its fluorinated structure makes it a candidate for the development of new pharmaceuticals, given the importance of fluorine in drug design .

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

The compound interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of hTopoIIα affects the DNA replication pathway. When the enzyme’s function is disrupted, DNA strands cannot separate properly for replication. This leads to DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight of 26824 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The compound’s action results in significant anticancer activity. It has been found to be more potent than doxorubicin, a commonly used chemotherapy drug, against various carcinoma cell lines . The compound induces apoptosis, leading to cell death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s synthesis involves reactions in absolute ethanol media , suggesting that its stability and reactivity may be influenced by the solvent environment

Propiedades

IUPAC Name |

6-fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSLIMNBBWCZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

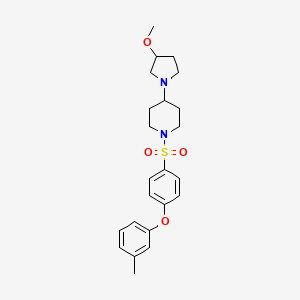

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)

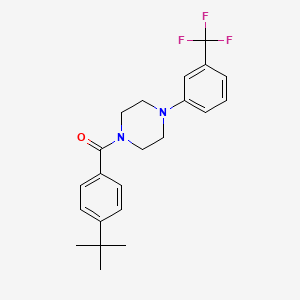

![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)

![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)

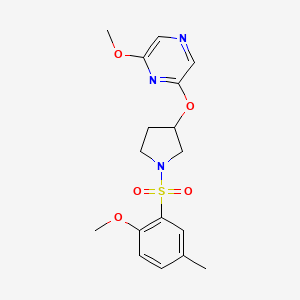

![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)